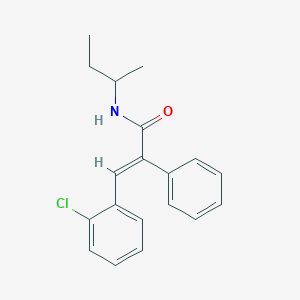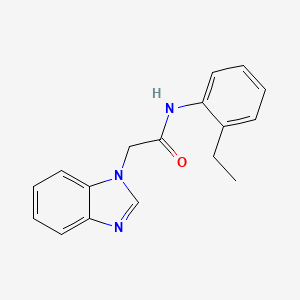
1-(phenylsulfonyl)decahydroquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(phenylsulfonyl)decahydroquinolin-4-ol is a chemical compound that has gained significant attention in scientific research. It is an organic compound that is commonly known as QS11, which is a small molecule inhibitor of the Hedgehog signaling pathway. The Hedgehog signaling pathway is a critical pathway that regulates the development of various tissues and organs in the human body. The pathway is also involved in the development of several diseases, including cancer. QS11 has been found to inhibit the Hedgehog signaling pathway, making it a potential therapeutic agent in the treatment of cancer.
作用机制
QS11 inhibits the Hedgehog signaling pathway by binding to and stabilizing the protein SMO (smoothened). SMO is a critical component of the Hedgehog signaling pathway, and its activation is necessary for the pathway to function correctly. QS11 stabilizes SMO in an inactive conformation, preventing its activation and inhibiting the Hedgehog signaling pathway.
Biochemical and physiological effects:
QS11 has been found to have several biochemical and physiological effects. Inhibition of the Hedgehog signaling pathway by QS11 has been shown to decrease the proliferation of cancer cells and induce apoptosis (programmed cell death). QS11 has also been found to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
QS11 has several advantages for use in lab experiments. It is readily available and has a high purity, making it easy to use in experiments. QS11 has also been extensively studied, and its mechanism of action is well understood. However, QS11 also has limitations. It is a small molecule inhibitor, and its effects may not be specific to the Hedgehog signaling pathway. QS11 may also have off-target effects, making it challenging to interpret experimental results.
未来方向
Several future directions for the study of QS11 are possible. QS11 can be studied further to determine its potential use in the treatment of various cancers, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. QS11 can also be studied for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The development of more specific inhibitors of the Hedgehog signaling pathway may also be possible, improving the efficacy and specificity of the treatment.
合成方法
The synthesis of QS11 involves a multi-step process that starts with the reaction of 1,5-dibromopentane with sodium hydride to form the intermediate compound 1,5-pentanedithiol. The intermediate compound is then reacted with 1,2,3,4-tetrahydroisoquinoline to form the final product, QS11. The synthesis of QS11 has been optimized to improve the yield and purity of the compound, making it readily available for scientific research.
科学研究应用
QS11 has been extensively studied for its potential use in cancer therapy. The Hedgehog signaling pathway is known to be involved in the development of several types of cancer, including basal cell carcinoma, medulloblastoma, and pancreatic cancer. QS11 has been found to inhibit the Hedgehog signaling pathway, making it a potential therapeutic agent in the treatment of these cancers. QS11 has also been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
属性
IUPAC Name |
1-(benzenesulfonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-15-10-11-16(14-9-5-4-8-13(14)15)20(18,19)12-6-2-1-3-7-12/h1-3,6-7,13-15,17H,4-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCAFVCFAVJLQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2-ethoxy-1-propen-1-yl)-1,3-benzothiazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B5370096.png)
![1-{1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5370106.png)
![5-(2-phenylethyl)-3-{[3-(trifluoromethyl)benzyl]thio}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5370123.png)

![N-[1-(4-ethylphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B5370147.png)

![4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5370152.png)
![1-(1,3-benzodioxol-5-yl)-3-[(3,4-dimethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5370153.png)
![7-(2,5-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5370156.png)
![methyl (methyl{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}amino)acetate](/img/structure/B5370161.png)
![1-(2,3-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5370165.png)
![methyl 4-methyl-3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5370190.png)
![N-[2-(dimethylamino)ethyl]-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5370194.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5370206.png)